molecular formula C18H18BrFN4O2 B12843442 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine

7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine

Cat. No.: B12843442
M. Wt: 421.3 g/mol
InChI Key: KJIRNUGZDSPLTB-UHFFFAOYSA-N
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Description

7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including an aminopropoxy side chain, a bromo-fluorophenyl group, and a methoxy group, makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-fluoroaniline, which undergoes a series of reactions to introduce the quinazoline core and the various substituents. Key steps may include:

    Nucleophilic substitution: to introduce the aminopropoxy group.

    Electrophilic aromatic substitution: to attach the bromo-fluorophenyl group.

    Methoxylation: to add the methoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-hydroxyquinazolin-4-amine.

    Reduction: Formation of this compound with an additional amine group.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicine, this compound may have potential as a pharmaceutical agent. Its quinazoline core is a common scaffold in many drugs, and modifications to its structure could lead to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The presence of the aminopropoxy group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-Aminopropoxy)-N-(4-chloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine
  • 7-(3-Aminopropoxy)-N-(4-bromo-2-chlorophenyl)-6-methoxyquinazolin-4-amine
  • 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-hydroxyquinazolin-4-amine

Uniqueness

Compared to similar compounds, 7-(3-Aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine is unique due to the specific combination of functional groups, which can result in distinct chemical reactivity and biological activity. The presence of both bromo and fluoro substituents can influence its electronic properties and interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18BrFN4O2

Molecular Weight

421.3 g/mol

IUPAC Name

7-(3-aminopropoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine

InChI

InChI=1S/C18H18BrFN4O2/c1-25-16-8-12-15(9-17(16)26-6-2-5-21)22-10-23-18(12)24-14-4-3-11(19)7-13(14)20/h3-4,7-10H,2,5-6,21H2,1H3,(H,22,23,24)

InChI Key

KJIRNUGZDSPLTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCCN

Origin of Product

United States

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